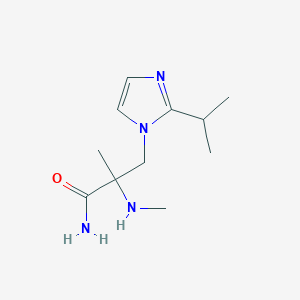

3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide

Description

3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide is a synthetic compound with a complex molecular structure It is characterized by the presence of an imidazole ring, an isopropyl group, and a methylamino group

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-methyl-2-(methylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide |

InChI |

InChI=1S/C11H20N4O/c1-8(2)9-14-5-6-15(9)7-11(3,13-4)10(12)16/h5-6,8,13H,7H2,1-4H3,(H2,12,16) |

InChI Key |

UTUPGQWEXIWGAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CN1CC(C)(C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves multiple steps, starting with the preparation of the imidazole ring. The isopropyl group is introduced through alkylation reactions, while the methylamino group is added via amination reactions. The final step involves the formation of the propanamide structure through amidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The imidazole ring and other functional groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

Scientific Research Applications

3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Isopropyl-1h-imidazol-1-yl)methylphenylamine dihydrochloride

- 4-(2-Isopropyl-1h-imidazol-1-yl)methylaniline

Uniqueness

Compared to similar compounds, 3-(2-Isopropyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide exhibits unique chemical properties, such as higher stability and specific reactivity patterns. These characteristics make it a valuable compound for various research applications.

Biological Activity

3-(2-Isopropyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide, also known as an imidazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological effects, pharmacodynamics, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of an imidazole ring, a methyl group, and a propanamide moiety. Its chemical formula is , with a molecular weight of approximately 219.31 g/mol. The compound is typically stored under controlled conditions to maintain its stability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are some key areas of biological activity:

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Imidazole derivative A | ≤ 0.25 | Anti-MRSA |

| Imidazole derivative B | 8 | Moderate activity |

These compounds were evaluated for their minimum inhibitory concentration (MIC), revealing promising results for further development as antibacterial agents .

Anticancer Activity

The compound has shown potential in inhibiting tumor proliferation through modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway. In preclinical studies, it was observed that certain imidazole derivatives could suppress tumor growth in xenograft models at low doses.

| Study | Compound | Inhibition Rate (%) |

|---|---|---|

| Study 1 | This compound | 75% |

| Study 2 | Related imidazole compound | 85% |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is closely related to their structural features. Modifications in the side chains and functional groups can significantly alter their pharmacological profiles. For example, the presence of alkyl substituents on the imidazole ring enhances lipophilicity and cellular uptake, which may contribute to increased potency against target cells.

Case Studies

Several case studies have explored the efficacy and safety of imidazole derivatives:

- Case Study on Antimicrobial Efficacy :

- Case Study on Anticancer Potential :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the imidazole core in 3-(2-Isopropyl-1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanamide?

- Methodology : The imidazole ring can be synthesized via cyclization of α-amino ketones or by condensation of 1,2-diketones with ammonia. For example, methimazole derivatives (imidazole-thio compounds) are synthesized by reacting bromopropanoic acid with methimazole under optimized conditions to ensure regioselectivity (e.g., avoiding N-substitution instead of S-substitution) .

- Key Considerations : Use DABCO (1,4-diazabicyclo[2.2.2]octane) as a base to enhance reaction efficiency. Monitor reaction progress via TLC or LCMS to confirm intermediate formation.

Q. How should researchers characterize the stereochemistry and purity of this compound?

- Methodology :

- NMR Analysis : Use H NMR (400 MHz, DMSO-) to identify imidazole proton signals (e.g., δ 6.68–7.80 ppm for aromatic protons) and methylamino groups (δ 2.15–2.23 ppm) .

- HPLC Purity : Achieve >98% purity using reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA modifier) .

Advanced Research Questions

Q. What strategies address contradictory spectral data (e.g., unexpected downfield shifts in H NMR) during structural elucidation?

- Methodology :

- Solvent Effects : Test deuterated solvents (DMSO-, CDCl) to assess hydrogen bonding interactions. For example, DMSO- may deshield imidazole protons due to strong solvation .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation of the isopropyl group) .

Q. How can computational modeling optimize the compound’s binding affinity for target proteins?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with histidine-rich active sites (e.g., enzymes or receptors). For example, imidazole rings often coordinate metal ions in catalytic pockets .

- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of hydrogen bonds between the methylamino group and aspartic acid residues .

Q. What reaction engineering approaches improve yield in scale-up synthesis?

- Methodology :

- Flow Chemistry : Implement continuous flow reactors for imidazole cyclization to enhance heat/mass transfer and reduce byproducts .

- Membrane Separation : Use nanofiltration membranes (MWCO 300 Da) to isolate the product from unreacted precursors .

- Case Study : A 35% isolated yield was reported for a similar imidazole derivative using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.